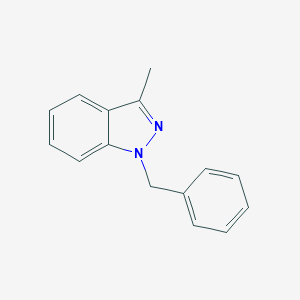

1-Benzyl-3-methyl-1H-indazole

Description

Significance of Indazole Scaffolds in Modern Chemical Science

The indazole scaffold, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. Current time information in Bangalore, IN.ontosight.ai This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. Current time information in Bangalore, IN.mdpi.com The unique chemical properties and tautomeric forms of indazole make it a versatile building block for the synthesis of a wide array of heterocyclic compounds. Current time information in Bangalore, IN.ontosight.ai

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. ontosight.aiontosight.ai The structural rigidity and the presence of nitrogen atoms in the indazole ring system allow for specific interactions with various biological targets, such as enzymes and receptors. This has led to the development of numerous indazole-containing drugs for a variety of therapeutic applications. mdpi.com

Overview of N-Benzylated Indazoles as Subjects of Scientific Inquiry

The introduction of a benzyl (B1604629) group at one of the nitrogen atoms of the indazole ring, creating N-benzylated indazoles, is a common strategy in medicinal chemistry to explore and modulate biological activity. The benzyl group can influence the compound's lipophilicity, steric profile, and potential for pi-stacking interactions with biological macromolecules.

Research into N-benzylated indazoles has yielded compounds with a range of biological effects. For instance, certain N-benzylated indazole derivatives have been investigated for their potential as antiplatelet agents. prepchem.com The position of the benzyl group, whether at the N-1 or N-2 position of the indazole ring, can significantly impact the molecule's properties and biological activity. The synthesis of specific N-1 or N-2 isomers often presents a challenge for chemists, requiring carefully designed synthetic routes. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-12-14-9-5-6-10-15(14)17(16-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTZFGBSJUIHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562961 | |

| Record name | 1-Benzyl-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128364-67-0 | |

| Record name | 1-Benzyl-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Studies of 1 Benzyl 3 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Environments

For a compound like 1-benzyl-3-methyl-1H-indazole, one would expect to observe distinct signals corresponding to the protons of the benzyl (B1604629) group and the methyl group, in addition to the aromatic protons of the indazole ring system. The benzylic methylene (B1212753) protons (CH₂) typically appear as a singlet, while the methyl protons (CH₃) also present as a singlet, but at a different chemical shift. The aromatic protons of the indazole and the benzyl rings would exhibit complex splitting patterns in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.5 | Singlet |

| Benzylic (CH₂) | ~5.6 | Singlet |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the comprehensive elucidation of the carbon skeleton.

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not explicitly detailed in the provided search results. However, data for analogous compounds, such as 1-benzyl-3-hydroxymethyl-1H-indazole, can be used for predictive analysis. google.comgoogle.com The spectrum would be expected to show signals for the methyl carbon, the benzylic methylene carbon, and the various aromatic carbons of the indazole and benzyl moieties.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | ~12 |

| Benzylic (CH₂) | ~52 |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy.

Nitrogen Nuclear Magnetic Resonance (¹⁴N and ¹⁵N NMR) for Positional Isomerism and Tautomer Distinction

Nitrogen (¹⁴N and ¹⁵N) NMR spectroscopy is a powerful technique for directly probing the electronic environment of nitrogen atoms within a molecule. In the context of indazole derivatives, it is particularly useful for distinguishing between positional isomers (e.g., 1- and 2-substituted indazoles) and studying tautomeric equilibria. jmchemsci.com The chemical shifts of the nitrogen atoms are highly sensitive to their bonding and electronic environment. For this compound, the two nitrogen atoms of the indazole ring would be expected to have distinct chemical shifts, providing unambiguous evidence for the N1-substitution pattern. While specific ¹⁴N or ¹⁵N NMR data for the title compound were not found, the utility of this technique in the characterization of indazole derivatives is well-established. jmchemsci.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the benzyl group or the methyl group, leading to characteristic fragment ions. Analysis of the mass spectrum of the related compound, 1-mesityl-3-methyl-1H-indazole, reveals a molecular ion peak (M+) and significant fragmentation, which can provide clues to the fragmentation of the title compound. rsc.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 222.12 |

| [M - C₇H₇]⁺ (loss of benzyl) | 131.06 |

Note: The data in this table is predicted based on the molecular formula C₁₅H₁₄N₂ and common fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint.

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations within the aromatic rings. Data from a similar compound, methyl 1-benzyl-1H-indazole-3-carboxylate, shows characteristic peaks for aromatic C-H, and C=C stretching. beilstein-journals.org

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of IR spectroscopy.

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details, offering an unambiguous depiction of the molecule's solid-state structure.

While a crystal structure for this compound was not found in the search results, the crystal structure of the related compound 1-benzyl-5-nitro-1H-indazole has been reported. iucr.org This study revealed the dihedral angle between the indazole and benzyl rings and the nature of intermolecular interactions. iucr.org Such information is crucial for understanding the packing of molecules in the solid state and can influence the material's physical properties. A crystallographic study of this compound would definitively confirm the connectivity and provide precise geometric parameters for the molecule.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzyl-3-hydroxymethyl-1H-indazole |

| Methyl 1-benzyl-1H-indazole-3-carboxylate |

| 1-Mesityl-3-methyl-1H-indazole |

Comparative Spectroscopic Analysis with Indazole Tautomers and Isomers

A crucial aspect of the structural elucidation of this compound is its comparative analysis with its tautomeric and isomeric forms. The indazole ring system can be substituted at either the N1 or N2 position, leading to the formation of regioisomers with distinct physical and chemical properties. The primary isomer of concern is 2-benzyl-3-methyl-1H-indazole. The differentiation between these N-substituted indazoles is reliably achieved through spectroscopic methods, particularly NMR.

The substitution pattern on the indazole ring significantly influences the electronic environment of the molecule, resulting in predictable and observable differences in their respective spectra. For instance, the 1H-tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. rsc.orgresearchgate.net

Spectroscopic Differentiation of N1 and N2 Isomers

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shift of the methylene protons (CH₂) of the benzyl group is a key diagnostic marker. In the N1-isomer, these protons typically appear at a different chemical shift compared to the N2-isomer. Furthermore, the protons on the bicyclic indazole ring will exhibit different splitting patterns and chemical shifts due to the varying anisotropic effects of the nearby benzyl group in the two isomers.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides one of the most definitive methods for distinguishing between N1 and N2-substituted indazoles. A significant difference is observed in the chemical shift of the C3 carbon. For 1-alkyl-1H-indazoles, the C3 signal appears at a characteristic position that is distinct from that in 2-alkyl-2H-indazoles. mdpi.com This difference arises from the distinct electronic distribution in the pyrazole (B372694) ring of the two tautomeric forms. Specifically, the C3 carbon in the 1H-tautomer is typically found further downfield compared to the 2H-tautomer. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: Two-dimensional NMR techniques like HMBC are invaluable for confirming the site of substitution. For the N1-isomer, a correlation is expected between the methylene protons of the benzyl group and the C7a carbon of the indazole ring. Conversely, for the N2-isomer, a correlation would be observed between the benzylic methylene protons and the C3 carbon of the indazole ring. researchgate.net This unambiguous connectivity information provides conclusive proof of the substitution pattern.

The following table summarizes the expected key differences in the NMR spectra of this compound and its N2-isomer, based on established trends for this class of compounds.

| Feature | This compound (N1-isomer) | 2-Benzyl-3-methyl-1H-indazole (N2-isomer) |

| ¹H NMR (Benzylic CH₂) ** | Expected around δ 5.5-5.8 ppm | Expected at a different shift, potentially further downfield (e.g., ~δ 6.0 ppm) chemicalbook.com |

| ¹³C NMR (C3) | Expected further downfield (e.g., ~140-142 ppm) | Expected further upfield (e.g., ~123-125 ppm) mdpi.com |

| ¹³C NMR (Benzylic CH₂) ** | Expected around δ 50-54 ppm | Expected at a slightly different shift, often further downfield (e.g., ~56 ppm) chemicalbook.com |

| HMBC Correlation | Benzylic CH₂ → C7a | Benzylic CH₂ → C3 |

Computational Chemistry and Molecular Modeling of 1 Benzyl 3 Methyl 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure and geometry of molecules. DFT studies on indazole derivatives, typically using methods like B3LYP with basis sets such as 6-311+G, are employed to determine optimized molecular geometries, physicochemical properties, and electrostatic potentials. nih.gov These calculations are fundamental for understanding the molecule's stability and reactivity, which are prerequisites for further computational analysis. For instance, DFT calculations on novel indazole derivatives have been used to study their physicochemical properties and electrostatic potential, providing insights that guide further in silico studies like molecular docking. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

DFT calculations have been used to determine the FMO properties of various heterocyclic compounds. For example, a DFT study on N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine calculated a HOMO-LUMO energy gap of 4.4871 eV, indicating significant stability and internal charge transfer capabilities. irjweb.com In studies of other novel indazole derivatives, DFT computations revealed substantial HOMO-LUMO energy gaps, suggesting high kinetic stability. nih.gov Analysis of 1-benzyl-2-phenyl-1H-benzimidazole derivatives showed HOMO-LUMO gaps ranging from 3.02 eV to 5.56 eV, demonstrating how different substituents can modulate the electronic properties and reactivity of the core structure. biointerfaceresearch.com

Table 1: Frontier Molecular Orbital Energies for Selected Indazole and Benzimidazole (B57391) Analogues

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -5.88 | -1.18 | 4.70 | biointerfaceresearch.com |

| 1-benzyl-2-(4-nitrophenyl)-1H-benzimidazole (A4) | -6.27 | -2.71 | 3.56 | biointerfaceresearch.com |

| 1-benzyl-2-(3,5-dinitrophenyl)-1H-benzimidazole (A5) | -6.05 | -3.03 | 3.02 | biointerfaceresearch.com |

This table is interactive. Click on the headers to sort the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. biointerfaceresearch.comnih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. nih.gov

For novel 3-carboxamide indazole derivatives, MEP analysis has been used to clarify electron distribution patterns. nih.gov In these studies, red colors indicate electrophilic sites and blue colors represent nucleophilic sites, providing a visual guide to the molecule's reactive centers. nih.gov Similarly, MEP analysis of 1-benzyl-2-phenyl-1H-benzimidazole derivatives helps to identify the static distribution of charges and predict the initial sites of attack for approaching reactants. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations provide detailed information about conformational changes, molecular stability, and ligand-receptor interactions. For indazole derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes identified through molecular docking. nih.govscispace.com

In a study on 1H-indazole analogs as anti-inflammatory agents, MD simulations were performed on a lead compound docked into the active site of the Cyclooxygenase-2 (COX-2) enzyme. scispace.com The simulation results, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses, indicated that the ligand-protein complex remained stable throughout the simulation, validating the docking results. scispace.com Similarly, MD simulations of a potent indazole derivative targeting the HIF-1α protein showed good binding efficiency and stability within the active site, reinforcing the potential of the compound as an inhibitor. nih.gov These studies demonstrate the critical role of MD simulations in confirming the stability and interaction patterns of indazole-based ligands within their biological targets. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. aboutscience.eunih.gov These models are valuable for predicting the activity of new compounds and guiding the design of more potent molecules.

Several 3D-QSAR studies have been conducted on indazole derivatives to understand the structural requirements for their biological activity. For a series of indazole derivatives acting as HIF-1α inhibitors, both field-based and Gaussian-based 3D-QSAR models were developed. nih.govtandfonline.com These models exhibited good statistical significance and predictive power, with high correlation coefficients (r²) and cross-validation coefficients (q²). tandfonline.com The resulting steric and electrostatic contour maps provided a structural framework for designing new inhibitors, highlighting regions where bulky, electropositive, or electronegative substituents would be favorable for activity. nih.govtandfonline.com QSAR studies have also been successfully applied to explore the antimicrobial activity of hexahydro-2H-indazole derivatives, identifying key topological parameters that influence their potency. nih.gov

Table 2: Statistical Results of 3D-QSAR Models for Indazole Derivatives as HIF-1α Inhibitors

| Model Type | r² (Correlation Coefficient) | q² (Cross-validation Coefficient) | Statistical Method | Source |

|---|---|---|---|---|

| Gaussian-based | 0.8885 | 0.7782 | Partial Least Square (PLS) | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Pharmacophore Mapping for Ligand Design and Optimization

Pharmacophore mapping is a process used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ugm.ac.idnih.gov A pharmacophore model can be used as a 3D query to screen large compound databases to find novel molecules that are likely to be active at the target of interest. nih.gov

For indazole derivatives, pharmacophore modeling has been instrumental in identifying key features for various biological targets. A five-point pharmacophore hypothesis (A₁D₂R₃R₄R₅_4) was developed for indazole-based HIF-1α inhibitors, comprising one hydrogen bond acceptor, one donor, and three aromatic ring features. nih.govtandfonline.com This model, in conjunction with 3D-QSAR contour maps, serves as a valuable tool for designing more potent inhibitors. nih.gov In another study, a pharmacophore model for estrogen receptor alpha (ERα) inhibitors was developed based on asymmetrical hexahydro-2H-indazole analogs, featuring one hydrophobic, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id This model was successfully used in a virtual screening campaign to identify new potential ERα inhibitors. ugm.ac.id The de novo design of an indazole-based pharmacophore has also led to the identification of novel inhibitors for fibroblast growth factor receptor (FGFR) kinases. nih.gov

Molecular Docking Investigations for Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to understand ligand-protein interactions at the molecular level and to estimate the binding affinity of a compound.

Docking studies have been extensively performed on a wide range of indazole derivatives against numerous biological targets. For example, derivatives of 1-benzyl-1H-indazol-3-ol have been docked against breast cancer proteins to understand their molecular interactions. bohrium.com Other studies have investigated the docking of indazole derivatives into the active sites of renal cancer-related proteins (PDB: 6FEW), Aurora kinases, and VEGFR-2, revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.govmdpi.comcore.ac.uk The binding energies calculated from these docking studies help to rank compounds and prioritize them for synthesis and biological evaluation. For instance, docking studies of novel 3-carboxamide indazole derivatives against a renal cancer target identified compounds with high binding energies, suggesting strong potential as inhibitors. nih.gov

Table 3: Molecular Docking Results for Selected Indazole Derivatives against Various Protein Targets

| Indazole Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| N-(4-chlorophenyl)-1-butyl-1H-indazole-3-carboxamide (8v) | Renal Cancer Protein (6FEW) | -10.45 | - | nih.gov |

| 1-butyl-N-(3-(trifluoromethyl)phenyl)-1H-indazole-3-carboxamide (8w) | Renal Cancer Protein (6FEW) | -10.32 | - | nih.gov |

| 1-butyl-N-(4-(trifluoromethyl)phenyl)-1H-indazole-3-carboxamide (8y) | Renal Cancer Protein (6FEW) | -10.11 | - | nih.gov |

| 1H-indazole derivative (123) | Aurora A Kinase | - | Glu211, Ala213, Lys141, Thr217, Arg220 | mdpi.com |

| p-nitro-1-benzyl-3-benzoylurea analog | VEGFR-2 | < -9.0 | - | core.ac.uk |

This table is interactive. Click on the headers to sort the data.

Biological Activity and Mechanistic Investigations of 1 Benzyl 3 Methyl 1h Indazole Derivatives in Vitro Studies

Anticancer Activity Research

Derivatives of 1H-indazole have demonstrated significant antiproliferative activity against various human cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. mdpi.com One particular compound from this series, compound 6o, showed a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM, while exhibiting greater selectivity for normal cells. mdpi.com Another study on N-phenyl-1H-indazole-1-carboxamides identified a compound, 1c, that inhibited cell growth with IC50 values ranging from 0.041 to 33.6 µM across a panel of nine different cancer types. nih.gov

The antiproliferative activities of 1H-benzo[f]indazole-4,9-dione-based derivatives have also been assessed. The IC50 values for these compounds against KATO-III and MCF-7 cancer cell lines were found to be in the micromolar range, indicating their cytotoxic potential. researchgate.net Furthermore, N-benzyl 1,10-phenanthroline (B135089) derivatives have been evaluated for their in vitro anticancer activity on HeLa (cervical cancer), NS-1 (myeloma), and MCF-7 (breast cancer) cell lines. ugm.ac.id

Table 1: Anticancer Activity of Selected Indazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | mdpi.com |

| Compound 1c (N-phenyl-1H-indazole-1-carboxamide) | Various (Colon, Melanoma, etc.) | 0.041-33.6 µM | nih.gov |

| 1H-benzo[f]indazole-4,9-dione derivatives | KATO-III, MCF-7 | Micromolar range | researchgate.net |

| N-benzyl 1,10-phenanthroline derivatives | HeLa, NS-1, MCF-7 | Not specified | ugm.ac.id |

Mechanisms of Action: Cell Cycle Arrest and Apoptosis Induction

The anticancer effects of indazole derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis. For example, compound 6o, a 1H-indazole-3-amine derivative, was found to affect apoptosis and the cell cycle in a concentration-dependent manner, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway. mdpi.com

Similarly, treatment of human pancreatic cancer cells with benzyl (B1604629) isothiocyanate, a related compound, led to G2/M phase cell cycle arrest. nih.gov This was associated with a decrease in the levels of key regulatory proteins such as cyclin-dependent kinase 1 (Cdk1), cyclin B1, and cell division cycle 25B (Cdc25B). nih.gov This compound also induced apoptosis, as evidenced by an increased Bax/Bcl-2 ratio and cleavage of procaspase-3 and poly(ADP-ribose)polymerase (PARP). nih.gov

Another study on N-phenyl-1H-indazole-1-carboxamides showed that the most active compound, 1c, caused a significant increase of cells in the G0-G1 phase in K562 cells. nih.gov Furthermore, newly synthesized benzimidazole (B57391)/1,2,3-triazole hybrids, which can be structurally related to indazole derivatives, were shown to promote apoptosis by activating caspase-3 and caspase-8, and up-regulating the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Inhibition of Cyclooxygenase-2 (COX-2) Activity

Cyclooxygenase (COX) enzymes, particularly COX-2, are involved in inflammation and have been implicated in the development of cancer. nih.gov COX inhibitors work by blocking the conversion of arachidonic acid to prostaglandins. nih.gov While direct studies on 1-benzyl-3-methyl-1H-indazole derivatives as specific COX-2 inhibitors are not extensively detailed in the provided results, the broader class of indazole derivatives has been investigated for anti-inflammatory properties, which often involves the inhibition of COX enzymes. The general mechanism of COX inhibitors involves blocking the enzyme's active site, thereby preventing prostaglandin (B15479496) synthesis. nih.gov

Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Inhibition

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that enables tumor cells to adapt and survive in low-oxygen (hypoxic) environments, promoting processes like angiogenesis and metastasis. nih.gov The alpha subunit, HIF-1α, is the oxygen-sensitive component that is stabilized under hypoxic conditions. nih.gov

A novel benzimidazole analogue, AC1-004, which shares structural similarities with indazole derivatives, was identified as a potent HIF-1α inhibitor. nih.gov This compound was found to inhibit the accumulation of hypoxia-induced HIF-1α in various cancer cell lines and down-regulated its target genes, such as VEGF and EPO. nih.gov The mechanism of action was determined to be the regulation of HIF-1α stability through the Hsp90-Akt pathway, leading to its degradation. nih.gov Another study focused on systematically modifying the structure of a known HIF-1α inhibitor, YC-1, which has a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole structure, to explore structure-activity relationships. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target for cancer therapy. nih.gov Several studies have investigated indazole and related heterocyclic derivatives as EGFR inhibitors.

Benzimidazole derivatives, which are structurally related to indazoles, have been identified as potent EGFR inhibitors. nih.gov Docking studies have shown that these compounds can interact with key residues in the EGFR active site, similar to known inhibitors like erlotinib. mdpi.com For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives exhibited significant EGFR kinase inhibition with IC50 values in the sub-micromolar range. mdpi.com These compounds were also shown to suppress cell cycle progression and induce apoptosis in cancer cell lines. mdpi.com The inhibitory mechanism involves competitive binding to the ATP-binding site in the tyrosine kinase domain of EGFR. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that are also validated targets for cancer therapy. nih.gov Dysregulation of FGFR signaling is associated with various cancers. nih.gov

Structure-based drug design has been employed to identify an indazole-based pharmacophore for the inhibition of FGFR kinases. nih.gov This led to the development of a library of indazole-containing compounds that were found to inhibit FGFR1-3 in the micromolar range with good ligand efficiencies. nih.gov These findings suggest that the indazole scaffold is a promising starting point for the development of potent and selective FGFR inhibitors. nih.gov

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of tryptophan. nih.govnih.gov This makes IDO1 an attractive target for cancer immunotherapy. nih.gov

Research has shown that the 1H-indazole scaffold is a novel and potent pharmacophore for IDO1 inhibition. nih.gov A series of 1H-indazole derivatives were synthesized, with one compound exhibiting an IC50 value of 5.3 µM. nih.gov Docking models have indicated that these indazole derivatives effectively interact with the ferrous ion of the heme group and key hydrophobic pockets within the IDO1 active site. nih.gov Further studies on 1,3-dimethyl-6-amino indazole derivatives also identified compounds that remarkably suppressed IDO1 expression in a concentration-dependent manner. nih.gov

Table 2: Mechanistic Targets of Indazole Derivatives

| Target | Derivative Class | Key Findings | Reference(s) |

| Cell Cycle & Apoptosis | 1H-indazole-3-amine derivatives | Induction of apoptosis and cell cycle arrest through inhibition of Bcl2 and p53/MDM2 pathway. | mdpi.com |

| Cell Cycle & Apoptosis | N-phenyl-1H-indazole-1-carboxamides | G0-G1 phase cell cycle arrest. | nih.gov |

| HIF-1α | Benzimidazole analogues | Inhibition of HIF-1α accumulation via the Hsp90-Akt pathway. | nih.gov |

| HIF-1α | 1-benzyl indazole derivatives | YC-1 serves as a known HIF-1α inhibitor scaffold. | nih.gov |

| EGFR Kinase | Benzimidazole/1,2,3-triazole hybrids | Potent inhibition of EGFR, leading to apoptosis. | nih.gov |

| EGFR Kinase | Benzimidazole-based 1,3,4-oxadiazoles | Sub-micromolar IC50 values for EGFR inhibition. | mdpi.com |

| FGFR Kinase | Indazole-containing fragments | Inhibition of FGFR1-3 in the micromolar range. | nih.gov |

| IDO1 | 1H-indazole derivatives | Potent IDO1 inhibition with IC50 in the low micromolar range. | nih.gov |

| IDO1 | 1,3-dimethyl-6-amino indazole derivatives | Concentration-dependent suppression of IDO1 expression. | nih.gov |

In Vitro Cytotoxicity Assays on Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines. These studies are crucial in the initial screening of potential anticancer agents.

A series of 1H-indazole-3-amine derivatives were synthesized and tested for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.govmdpi.com One particular compound, designated as 6o, showed a significant inhibitory effect on the K562 cell line with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.govmdpi.com Notably, this compound exhibited greater selectivity for cancer cells over normal human embryonic kidney cells (HEK-293), which had an IC50 of 33.2 µM. nih.govmdpi.com Further investigation into the mechanism of action of compound 6o suggested that it may induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.govmdpi.com

Another study focused on 1,3-dimethyl-6-amino-1H-indazole derivatives and their anticancer activity. nih.gov Compound 7, identified as N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to be a potent anticancer agent, inducing apoptosis and selectively activating extracellular signal-regulated kinases (ERK) in mitogen-activated protein kinase (MAPK) pathways in hypopharyngeal carcinoma (FaDu) cells. nih.gov

The following table summarizes the cytotoxic activity of selected indazole derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 nih.govmdpi.com | HEK-293 (Human Embryonic Kidney) | 33.2 nih.govmdpi.com |

| Compound 5k | Hep-G2 (Hepatoma) | 3.32 mdpi.com | - | - |

| Compound 7 | FaDu (Hypopharyngeal Carcinoma) | - | - | - |

Anti-inflammatory Activity Studies

Indazole derivatives have been investigated for their anti-inflammatory properties, a characteristic shared by many compounds within this heterocyclic family. nih.govnih.gov

Elucidation of Molecular Targets and Pathways (e.g., Prostaglandin Synthesis Inhibition)

Research into the anti-inflammatory mechanisms of indazole derivatives suggests that their effects may be mediated through the inhibition of key inflammatory pathways. Studies have indicated that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.govnih.gov Additionally, the anti-inflammatory action may involve the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as scavenging of free radicals. nih.govnih.gov

A study on indazole and its derivatives demonstrated a concentration-dependent inhibition of IL-1β activity, with IC50 values of 120.59 µM for indazole, 220.46 µM for 5-aminoindazole, and 100.75 µM for 6-nitroindazole. nih.gov These findings suggest that the anti-inflammatory effects of these compounds are linked to their ability to interfere with multiple components of the inflammatory cascade.

Antimicrobial Activity Evaluations

The antimicrobial potential of this compound and related structures has been explored against a variety of pathogenic microorganisms.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

In a separate study, newly synthesized O-benzyl derivatives demonstrated significant inhibitory activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. mdpi.com Di-O-benzyl-substituted derivatives, in particular, exhibited bactericidal activities at low concentrations (10 μM) against these species. mdpi.com However, their activity against Gram-negative bacteria like Pseudomonas aeruginosa and E. coli was generally moderate. mdpi.com

Antifungal Efficacy Against Fungal Species

The antifungal properties of indazole and related heterocyclic derivatives have been a subject of investigation. One study designed and synthesized a series of 1,2,3-triazole phenylhydrazone derivatives as potential antifungal agents. rsc.org Compound 5p from this series exhibited significant activity against several phytopathogenic fungi, with EC50 values of 0.18 µg/mL against Rhizoctonia solani, 2.28 µg/mL against Sclerotinia sclerotiorum, 1.01 µg/mL against Fusarium graminearum, and 1.85 µg/mL against Phytophthora capsici. rsc.org

Another study focused on 1,2,3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives and found that all synthesized compounds showed potent antifungal activity against common human pathogenic fungi, including Candida albicans, Candida parapsilosis, Candida haemuloni, Aspergillus niger, and Aspergillus flavus, when compared to established drugs like voriconazole (B182144) and fluconazole. chemistryjournal.net

Antileishmanial Potency Against Leishmania Species

Research into the antileishmanial activity of indazole derivatives has yielded promising results. A study investigating 3-chloro-6-nitro-1H-indazole derivatives found that their inhibitory potency was dependent on the Leishmania species. nih.gov While there was no activity against L. tropica and L. major (with some exceptions), seven of the derivatives exhibited strong to moderate activity against L. infantum. nih.gov These findings suggest that the indazole scaffold could be a valuable starting point for the development of new antileishmanial drugs. nih.gov

Antiplatelet Activity Research

Derivatives of 1-benzyl-1H-indazole have been a significant focus of research for novel antiplatelet agents. The primary mechanisms investigated involve the modulation of critical signaling pathways that regulate platelet activation and aggregation.

A key mechanism underlying the antiplatelet effect of 1-benzyl-indazole derivatives is the activation of soluble guanylate cyclase (sGC). The prototypical compound in this class is YC-1, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole. nih.govmdpi.com YC-1 was the first identified compound of its class to directly activate sGC. nih.gov This enzyme is a crucial receptor for nitric oxide (NO) and plays a central role in the NO-sGC-cGMP signaling pathway. mdpi.com

Upon activation, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP). mdpi.com Elevated intracellular cGMP levels lead to a variety of physiological responses, including the inhibition of platelet aggregation and vasodilation. mdpi.com

Research has shown that YC-1 stimulates sGC in a manner that is independent of NO but is heme-dependent. nih.govnih.gov It can also sensitize the enzyme to its natural activator, NO. nih.govnih.gov The mechanism of action involves YC-1 binding to an allosteric site on the sGC enzyme, which enhances the catalytic rate and reduces the dissociation rate of gaseous activators like NO and carbon monoxide (CO) from the enzyme's prosthetic heme group. nih.gov This leads to a sustained increase in cGMP production. nih.gov Several analogues of YC-1 have been synthesized and screened, with some derivatives demonstrating potent sGC activation comparable to the parent compound. nih.gov

In addition to activating sGC, some 1-benzyl-indazole derivatives augment cGMP signaling by inhibiting cyclic nucleotide phosphodiesterases (PDEs), particularly PDE5. nih.govnih.gov PDEs are enzymes responsible for the degradation of cyclic nucleotides like cGMP. nih.gov By inhibiting PDE5, these compounds prevent the breakdown of cGMP, thereby prolonging its signaling effects and enhancing the antiplatelet activity initiated by sGC activation. nih.gov

Studies on YC-1 and its analogues have confirmed this dual mechanism. nih.govnih.gov For instance, compounds 29, 30, 31, 44, and 45, which are analogues of YC-1, were found to be potent activators of sGC and also inhibitors of PDE5, with potencies similar to YC-1. nih.gov This combined action of stimulating cGMP production and preventing its degradation results in a more robust and sustained antiplatelet effect.

Another avenue of antiplatelet research for this class of compounds is the antagonism of Protease-Activated Receptor 4 (PAR4). nih.govnih.gov PARs are activated by thrombin, a key enzyme in the coagulation cascade, which cleaves the receptor's extracellular domain to reveal a tethered ligand that initiates signaling and subsequent platelet activation. nih.gov Antagonizing these receptors presents a promising strategy for antiplatelet therapy. nih.gov

While much of the development in selective PAR4 antagonists has focused on indole-based structures, research has shown that indazole derivatives can also be potent inhibitors. nih.govnih.gov In a study involving structural modifications of YC-1, a derivative, compound 58, was identified as a selective and potent inhibitor of PAR4-dependent platelet activation. nih.gov Further research has yielded highly selective PAR4 antagonists derived from related scaffolds with nanomolar potency. nih.gov

Table 1: In Vitro Activity of Selected PAR4 Antagonists This table presents data for indole-based antagonists structurally related to the indazole scaffold, illustrating the potential of this chemical space for PAR4 inhibition.

| Compound | PAR4 IC₅₀ (nM) | PAR1 Response IC₅₀ (µM) | Source |

| 9j | 445 | > 30 | nih.gov |

| 10h | 179 | > 30 | nih.gov |

Investigation of Miscellaneous Biological Activities

Central Nervous System (CNS) Activity

Derivatives of this compound have been the subject of in vitro investigations to determine their potential effects on the central nervous system. Research has primarily focused on their interactions with key CNS targets, including the cannabinoid receptors and monoamine oxidase enzymes. These studies provide insights into the molecular mechanisms that may underlie the centrally-mediated activities of this class of compounds.

Modulation of Cannabinoid Receptors

A significant area of investigation for 1-benzyl-1H-indazole derivatives has been their activity at cannabinoid receptors, specifically the CB1 and CB2 receptors, which are crucial components of the endocannabinoid system in the brain.

One notable derivative, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, also known as AB-FUBINACA, has been identified as a potent modulator of the cannabinoid CB1 receptor. researchgate.net This compound was first synthesized in 2009. researchgate.net

In a broader context of related heterocyclic compounds, studies on (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues, which share the 1-benzyl moiety, have demonstrated high-affinity binding to both CB1 and CB2 receptors. nih.gov The binding affinities (Ki) for a selection of these compounds are presented in the table below, illustrating the influence of different substituents on receptor interaction. nih.gov For instance, the N-4-fluorobenzyl analogue exhibited high affinity for both CB1 and CB2 receptors. nih.gov

| Compound | R | R¹ | R² | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|---|---|---|

| 7 | H | H | H | 135 ± 77 | 11.7 ± 9.6 |

| 8 | H | F | H | 9.1 ± 0.6 | 1.3 ± 0.5 |

| 9 | Cl | H | H | 31.7 ± 9.2 | 20.3 ± 7.4 |

| 11 | H | H | Cl | 55.3 ± 8.9 | 114 ± 36.0 |

| 13 | COOCH₃ | H | H | 85.7 ± 15.9 | 2.5 ± 0.5 |

Data sourced from a study on (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues. nih.gov

Furthermore, the parent compound of many indazole-based non-steroidal anti-inflammatory drugs (NSAIDs), benzydamine (B159093), which is a 1-benzyl-indazole derivative, has been shown to exert a central cannabinoidergic mechanism of action. nih.govwikipedia.org In vitro studies using rat parasagittal brain slices have demonstrated that benzydamine dose-dependently reduces the amplitude of field excitatory postsynaptic potentials in the prelimbic cortex-to-nucleus accumbens pathway. nih.gov This effect suggests a presynaptic mechanism of action and was found to be attenuated by a CB1 receptor antagonist, providing further evidence for the interaction of this class of compounds with the cannabinoid system. nih.gov

Inhibition of Monoamine Oxidase (MAO)

Another avenue of CNS-related research for indazole derivatives has been their potential to inhibit monoamine oxidases (MAO), particularly MAO-B. MAO-B is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine. nih.gov

While direct studies on this compound derivatives as MAO-B inhibitors are limited, research on structurally related N-substituted indole-based analogues has provided valuable insights. For example, a series of N-(1-aroyl-1H-indol-5-yl)pyrazine-2-carboxamides were synthesized and evaluated for their ability to inhibit human MAO-B. nih.gov Several of these compounds displayed significant inhibitory activity, with some showing high selectivity for MAO-B over MAO-A. nih.gov

The table below summarizes the in vitro inhibitory activity of selected indole (B1671886) derivatives against MAO-B. nih.gov

| Compound | R | MAO-B IC₅₀ (µM) | MAO-B Selectivity Index (SI) |

|---|---|---|---|

| 4b | 4-F | 1.65 | > 60 |

| 4e | 3-F | 0.78 | > 120 |

Data from a study on N-(1-aroyl-1H-indol-5-yl)pyrazine-2-carboxamide derivatives. nih.gov

Kinetic studies of the most potent of these derivatives, compound 4e, revealed a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM for MAO-B. nih.gov These findings with indole analogues suggest that the 1-benzyl-indazole scaffold could also be a promising template for the design of novel MAO-B inhibitors.

Advanced Research Applications of 1 Benzyl 3 Methyl 1h Indazole

Utilization as Precursors for the Synthesis of Complex Heterocyclic Systems

The 1-benzyl-3-methyl-1H-indazole core structure serves as a versatile starting point for the synthesis of more intricate heterocyclic systems. Organic chemists leverage the reactivity of the indazole ring and its substituents to build a diverse array of molecules with potential therapeutic or industrial value. The stability of the N-benzyl group and the reactivity of the 3-methyl position allow for targeted chemical modifications.

Research has demonstrated that the indazole scaffold is fundamental to numerous pharmaceuticals. researchgate.net Synthetic strategies often involve the modification of precursors to create derivatives with enhanced biological activity. For instance, processes like halogenation, nitrosation, and cyclization are common methods to functionalize the indazole ring. researchgate.netgoogle.com The synthesis of 1,3-disubstituted indazoles is a key area of research, where the initial scaffold is elaborated into a library of novel compounds. beilstein-journals.org

One common approach involves the N-alkylation of an indazole core, followed by further modifications. beilstein-journals.org For example, the synthesis of 3-aryl indazole derivatives can be achieved through coupling reactions with various arylboronic acids. mdpi.com The this compound structure can be seen as a foundational block that can be expanded upon, for instance, by introducing additional functional groups or fusing other ring systems. A notable example from the broader indazole family is the use of 1-benzyl-3-hydroxymethyl-1H-indazole as a key intermediate, which is prepared by reducing the corresponding 3-carboxylic acid. google.com This intermediate can then undergo further reactions, such as conversion to its alcoholate or halogenomethyl derivative, to produce a variety of compounds. google.comsmolecule.com

Table 1: Examples of Synthetic Transformations Involving the Indazole Scaffold

| Starting Material Class | Reaction Type | Product Class | Significance |

|---|---|---|---|

| 1H-Indazole-3-carboxylic acid | Reduction | 3-Hydroxymethyl-1H-indazole | Creation of a key intermediate for further functionalization. google.com |

| 3-Halo-1H-indazole | Benzylation & Coupling | 1-Benzyl-3-aryl-1H-indazole | Access to a diverse library of aryl-substituted indazoles. google.commdpi.com |

| 3-Methyl-1H-indazole | Carbothioylation | Indazole-decorated RAFT agent | Development of functional molecules for polymer synthesis. researchgate.net |

This table is generated based on synthetic strategies for the broader indazole family to illustrate the precursor potential of scaffolds like this compound.

Role in the Development of Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. beilstein-journals.org The indazole scaffold has proven to be a valuable framework for designing such probes due to its ability to interact with biological targets like enzymes and receptors. Derivatives of this compound are being explored for their potential to be developed into highly specific probes to investigate cellular functions and disease mechanisms.

A key strategy involves attaching a reporter group, such as a spin label or a fluorescent tag, to the indazole core. For example, researchers have synthesized an indazole-nitroxide derivative to serve as a paramagnetic probe for studying protein kinases by NMR spectroscopy. nih.gov This probe helped in the structural determination of binders to the JNK protein kinase, demonstrating the utility of the indazole scaffold in designing tools for structural biology. nih.gov

Furthermore, medicinal chemistry campaigns have focused on optimizing indazole derivatives to create potent and selective ligands for specific biological targets. In one study, a series of tetrahydroindazole (B12648868) compounds were developed as highly potent and selective ligands for the sigma-2 receptor, which is implicated in central nervous system disorders and cancer. nih.gov These compounds serve as promising chemical probes and leads for drug discovery. nih.gov Another research effort aimed to develop an in vivo chemical probe for Cyclin G Associated Kinase (GAK) using an indazole-based compound, highlighting the scaffold's adaptability for creating tools for live-cell imaging and analysis. mdpi.com

Table 2: Indazole-Based Chemical Probes and Their Applications

| Indazole Derivative Type | Target | Application | Research Finding |

|---|---|---|---|

| Indazole-nitroxide conjugate | JNK Protein Kinase | NMR-based structural studies | The addition of the paramagnetic moiety did not significantly alter the inhibitory properties of the indazole core. nih.gov |

| Tetrahydroindazole series | Sigma-2 Receptor | Pharmacophore modeling, drug discovery lead | Optimization of the indazole scaffold resulted in a compound with high potency and selectivity for the sigma-2 receptor. nih.gov |

This table summarizes findings on various indazole derivatives, illustrating the role of the core structure in developing chemical probes.

Potential in Material Science Applications (e.g., Organic Light-Emitting Diodes)

The unique electronic properties of the indazole ring system have attracted interest in the field of material science. chemimpex.com Specifically, indazole derivatives are being investigated for their potential use in advanced materials, most notably in the development of Organic Light-Emitting Diodes (OLEDs). chemimpex.com The aromatic nature and tunable electronic characteristics of the scaffold make it a candidate for incorporation into the emissive or charge-transporting layers of OLED devices.

While research specifically detailing the use of this compound in OLEDs is emerging, studies on closely related analogs, such as 1-benzyl-1H-indazol-3-ol, highlight the promise of this class of compounds. chemimpex.com The favorable electronic properties of these derivatives are key to their potential application. chemimpex.com The ability to modify the indazole core—for instance, by altering the substituents at the N1 and C3 positions—allows for the fine-tuning of properties like the emission wavelength, quantum efficiency, and charge carrier mobility. This tunability is crucial for designing next-generation OLEDs with improved performance and efficiency. The incorporation of indazole moieties into larger conjugated systems is a strategy being explored to create novel materials for optoelectronic applications. mobt3ath.com

Applications in Analytical Chemistry as Reference Standards for Method Validation

In analytical chemistry, particularly within the pharmaceutical industry, reference standards are critical for ensuring the quality, purity, and potency of drug substances. These highly characterized compounds are used to calibrate analytical instruments, validate testing methods, and identify impurities. chemimpex.com

This compound, as a stable and well-defined chemical entity, has the potential to serve as such a reference standard. Its structural analog, 1-benzyl-1H-indazol-3-ol, is already utilized for this purpose. It is listed as a known impurity of the anti-inflammatory drug Benzydamine (B159093) and is available as a reference standard from pharmacopoeias like the British Pharmacopoeia (BP). lgcstandards.comsigmaaldrich.comsigmaaldrich.comlgcstandards.com The availability of this standard is essential for quality control during the manufacturing of Benzydamine Hydrochloride. smolecule.com

Analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed for the specific determination of these types of impurities in pharmaceutical formulations. nih.gov For example, an HPLC method using a C18 column can be used to assess the purity of related compounds. The establishment of this compound as a reference standard would involve its complete characterization using various spectroscopic and chromatographic techniques to confirm its identity and purity, thereby enabling its use in the validation of analytical methods for new chemical entities containing this structural motif.

Exploration in Polymer Composition Research

The field of polymer chemistry is increasingly exploring the incorporation of complex heterocyclic molecules to create polymers with novel properties and functionalities. The indazole scaffold is a promising candidate for such applications. A significant area of this research is in controlled polymerization techniques.

A recent study detailed the design and synthesis of a novel indazole-decorated Reversible Addition-Fragmentation chain Transfer (RAFT) agent, termed InZ, derived from 3-methyl-1H-indazole. researchgate.net This RAFT agent proved highly efficient for photo-induced electron/energy transfer RAFT (PET-RAFT) polymerization. researchgate.net The presence of the indazole moiety enhances the performance of the RAFT agent, enabling the synthesis of polymers like poly(methyl methacrylate) with precisely controlled molecular weights and very low dispersity (Đ). researchgate.net This level of control is highly desirable for creating advanced polymer architectures.

The research highlighted that the indazole-based RAFT agent could be activated by light, offering excellent temporal control over the polymerization process. researchgate.net This opens up possibilities for applications in areas like photo-curing and the synthesis of complex polymer nanoparticles through techniques such as photo-induced polymerization-induced self-assembly (photo-PISA). researchgate.net The exploration of this compound and its derivatives as monomers or functional components in polymers represents a promising frontier for developing new materials with tailored thermal, optical, or biological properties.

Future Directions and Emerging Research Avenues for 1 Benzyl 3 Methyl 1h Indazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives has traditionally relied on methods that can be time-consuming and may involve harsh reaction conditions or costly reagents. ajrconline.org Future research will likely focus on the development of more efficient, cost-effective, and environmentally friendly synthetic routes for 1-Benzyl-3-methyl-1H-indazole.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. samipubco.comresearchgate.netacs.org For this compound, this could involve:

Eco-friendly Solvents: Utilizing greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG)-400 in the synthesis process. samipubco.comacs.org

Sustainable Catalysts: Employing natural or heterogeneous catalysts, such as lemon peel powder or copper oxide nanoparticles on activated carbon, to facilitate reactions under milder conditions. researchgate.netacs.org

Energy-Efficient Techniques: The use of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of other indazole derivatives, a technique that could be optimized for this specific compound. ajrconline.org

Novel Synthetic Strategies: Beyond established methods, the development of novel synthetic pathways is a key area of interest. This includes one-pot, multi-component reactions that can construct the indazole core in a single step from simple starting materials. acs.org Flow chemistry presents another promising avenue, offering precise control over reaction parameters and facilitating safer, more scalable production. researchgate.net A patent for the synthesis of the related 1-benzyl-3-hydroxymethyl-1H-indazole highlights the industrial interest in scalable processes for such compounds. google.comgoogle.com

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, and potentially cleaner reactions. ajrconline.org |

| Green Catalysis | Use of non-toxic, reusable catalysts, leading to more sustainable processes. researchgate.netacs.org |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction conditions. researchgate.net |

| One-Pot Reactions | Increased efficiency by combining multiple synthetic steps without isolating intermediates. acs.org |

In-depth Mechanistic Elucidation of Observed Biological Activities

While the broader class of indazoles is known for a wide spectrum of biological activities, including anti-inflammatory and antitumor effects, the specific mechanisms of action for this compound are not fully understood. samipubco.comiucr.orgaustinpublishinggroup.com Future research must delve into the molecular pathways through which this compound exerts its effects.

A critical step will be the identification of its specific molecular targets. Indazole derivatives have been shown to act as inhibitors of various kinases, such as EGFR, VEGFR-2, and Mps1, which are crucial in cancer progression. tandfonline.comresearchgate.net Investigating the binding affinity and inhibitory potential of this compound against a panel of kinases and other relevant biological targets will be essential.

Furthermore, understanding how the compound affects cellular signaling pathways, gene expression, and metabolic processes will provide a comprehensive picture of its biological activity. Techniques such as proteomics, transcriptomics, and metabolomics can be employed to uncover the downstream effects of target engagement.

Rational Design and Synthesis of Next-Generation Indazole-Based Compounds

Building upon a deeper mechanistic understanding, the rational design of new derivatives of this compound can lead to the development of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. samipubco.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will be crucial. This involves exploring substitutions at various positions on both the indazole core and the benzyl (B1604629) group to understand how these changes impact biological activity. researchgate.netsamipubco.com The synthetic accessibility of the indazole scaffold allows for the creation of diverse compound libraries for these SAR studies. samipubco.com

Structure-Based Drug Design: If a specific protein target is identified, structure-based design can be a powerful tool. By obtaining the crystal structure of the target protein in complex with this compound or a close analog, researchers can visualize the binding interactions and design modifications to enhance these interactions. researchgate.net This approach has been successfully used to develop potent and selective kinase inhibitors from other indazole-based leads. researchgate.net

| Design Strategy | Objective |

| Structure-Activity Relationship (SAR) | To identify key structural features responsible for biological activity and guide the synthesis of more potent analogs. samipubco.com |

| Structure-Based Design | To use 3D structural information of the target to design molecules with improved binding affinity and selectivity. researchgate.net |

| Scaffold Hopping | To replace the indazole core with other heterocyclic systems to explore new chemical space and potentially improve properties. nih.gov |

| Fragment-Based Design | To identify small molecular fragments that bind to the target and then link them to create more potent lead compounds. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for accelerating research on this compound. africansciencegroup.compreprints.org

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities and physicochemical properties. preprints.org These models can then be used to:

Predict Biological Activity: Screen virtual libraries of novel indazole derivatives to prioritize those with the highest probability of being active. mdpi.com

Forecast ADMET Properties: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. preprints.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. frontiersin.org By providing the model with a set of constraints, such as high predicted activity against a specific target and favorable ADMET properties, it can generate novel indazole-based structures that medicinal chemists can then synthesize and test. preprints.orgfrontiersin.org This approach can significantly expand the chemical space explored and increase the chances of discovering a successful drug candidate. africansciencegroup.com

The application of these computational tools can streamline the entire discovery pipeline, from lead identification to optimization, ultimately reducing the time and cost associated with developing new medicines based on the this compound scaffold. africansciencegroup.compremierscience.com

Q & A

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 0.5 mol% to minimize costs.

- Batch vs. Flow Chemistry : Continuous flow systems improve heat dissipation for exothermic steps.

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for industrial-scale purity (>99%).

Pilot studies using DOE (Design of Experiments) optimize parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.